

Application Notes and Protocols for 1-Heptyne in Sonogashira Cross-Coupling Reactions

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Compound of Interest

Compound Name: **1-Heptyne**

Cat. No.: **B1330384**

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.^[1] ^[2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.^[3]^[4] **1-Heptyne**, a readily available terminal alkyne, serves as a valuable building block in these reactions, allowing for the introduction of a linear seven-carbon chain into various molecular scaffolds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **1-heptyne** in Sonogashira cross-coupling reactions.

The Sonogashira reaction generally proceeds under mild conditions, often at room temperature, and exhibits a high degree of functional group tolerance, making it particularly suitable for late-stage functionalization in complex syntheses.^[4] Both traditional palladium/copper co-catalyzed systems and more recently developed copper-free methodologies can be employed for the coupling of **1-heptyne**.^[1]^[5]^[6]

Reaction Principle

The catalytic cycle of the Sonogashira reaction is understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

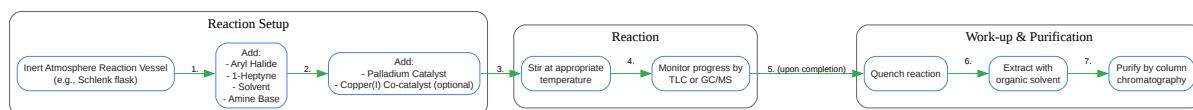
- Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) complex.
- Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.
- Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the palladium(0) catalyst.

Copper Cycle:

- π -Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne (**1-heptyne**).
- Deprotonation: In the presence of a base, the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.

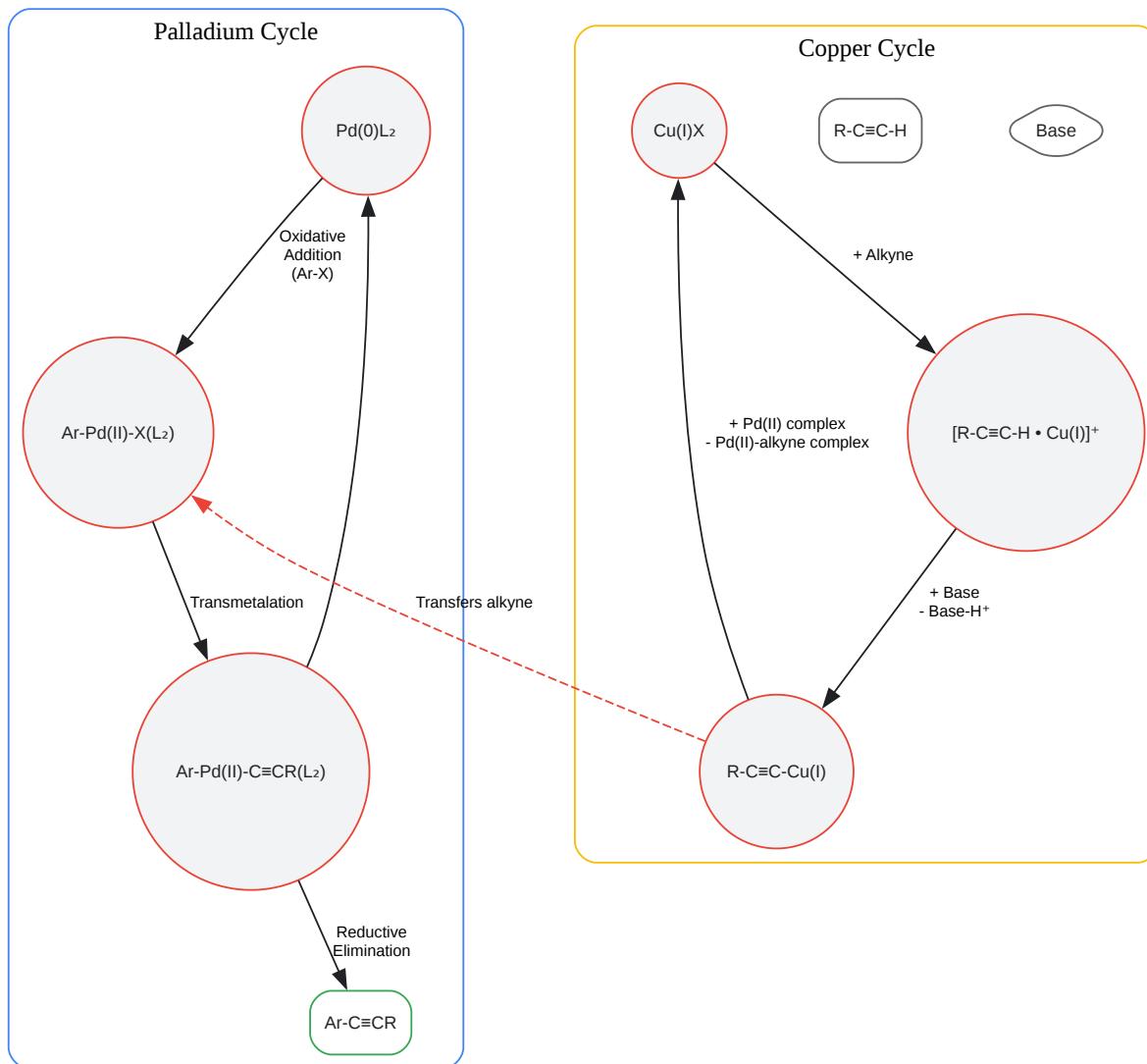
Recent advancements have also led to the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1][5][6] In these systems, the deprotonation of the alkyne and its subsequent transfer to the palladium center are believed to occur directly, often facilitated by the choice of base and ligands.

Mandatory Visualizations



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Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

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